Enzymatic Lactonization to ε-Decalactone
6-Hydroxydecanoic acid is uniquely positioned for the synthesis of (S)-ε-decalactone, a valuable chiral lactone. The enzymatic lactonization of (S)-6-hydroxydecanoic acid using Novozym 435 in cyclopentyl methyl ether achieves a yield of 71% for (S)-ε-decalactone over 3.0 hours [1]. This is in contrast to other hydroxydecanoic acid isomers, such as the 4-hydroxy isomer, which would cyclize to form a γ-lactone, or the 5-hydroxy isomer, which forms a δ-lactone. The specific 6-hydroxy position enables the formation of the seven-membered ε-lactone ring, a scaffold that is synthetically challenging to access via other means. The reported yield and conditions provide a benchmark for evaluating the synthetic utility of this compound.
| Evidence Dimension | Enzymatic lactonization yield |
|---|---|
| Target Compound Data | 71% yield for (S)-ε-decalactone |
| Comparator Or Baseline | Not applicable (position-specific reaction outcome) |
| Quantified Difference | Unique product (ε-lactone) formed, not accessible from other positional isomers |
| Conditions | Novozym 435 lipase, cyclopentyl methyl ether solvent, 3.0 h reaction time |
Why This Matters
The ability to produce a specific, high-value chiral ε-lactone in good yield provides a clear rationale for procuring the 6-hydroxy isomer over other hydroxydecanoic acids for synthetic applications.
- [1] Molaid. (S)-6-hydroxydecanoic acid. 1385031-35-5. View Source
